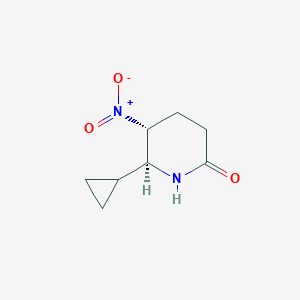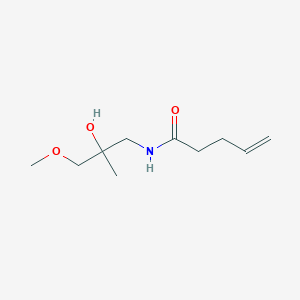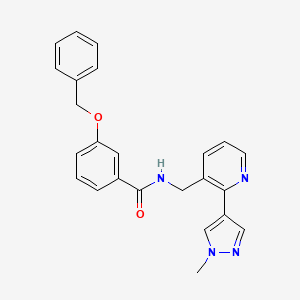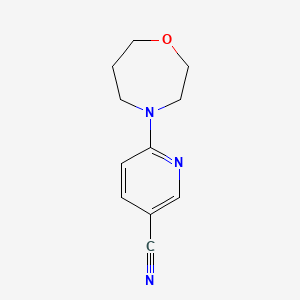![molecular formula C13H12ClN3O B2682179 N-[1-(3-Chlorophenyl)-5-methylpyrazol-4-yl]prop-2-enamide CAS No. 2305452-32-6](/img/structure/B2682179.png)
N-[1-(3-Chlorophenyl)-5-methylpyrazol-4-yl]prop-2-enamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[1-(3-Chlorophenyl)-5-methylpyrazol-4-yl]prop-2-enamide, also known as CPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CPP is a small molecule that has been synthesized through different methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments.
作用机制
N-[1-(3-Chlorophenyl)-5-methylpyrazol-4-yl]prop-2-enamide acts as a competitive antagonist of the NMDA receptor, which is involved in learning and memory. By blocking the NMDA receptor, N-[1-(3-Chlorophenyl)-5-methylpyrazol-4-yl]prop-2-enamide can prevent the influx of calcium ions into the cell, which can lead to cell death. N-[1-(3-Chlorophenyl)-5-methylpyrazol-4-yl]prop-2-enamide has also been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In immunology, N-[1-(3-Chlorophenyl)-5-methylpyrazol-4-yl]prop-2-enamide has been found to modulate the immune response by regulating the production of cytokines and chemokines.
Biochemical and Physiological Effects
N-[1-(3-Chlorophenyl)-5-methylpyrazol-4-yl]prop-2-enamide has been found to have various biochemical and physiological effects, including the inhibition of the NMDA receptor, the induction of apoptosis in cancer cells, and the modulation of the immune response. In addition, N-[1-(3-Chlorophenyl)-5-methylpyrazol-4-yl]prop-2-enamide has been found to have anti-inflammatory and analgesic effects.
实验室实验的优点和局限性
N-[1-(3-Chlorophenyl)-5-methylpyrazol-4-yl]prop-2-enamide has several advantages for lab experiments, including its small size, which allows it to penetrate the blood-brain barrier and reach the central nervous system. N-[1-(3-Chlorophenyl)-5-methylpyrazol-4-yl]prop-2-enamide is also relatively easy to synthesize and has a high purity. However, N-[1-(3-Chlorophenyl)-5-methylpyrazol-4-yl]prop-2-enamide has some limitations, including its low solubility in water, which can make it difficult to administer in vivo. In addition, N-[1-(3-Chlorophenyl)-5-methylpyrazol-4-yl]prop-2-enamide has a short half-life, which can limit its effectiveness in some experiments.
未来方向
There are several future directions for the study of N-[1-(3-Chlorophenyl)-5-methylpyrazol-4-yl]prop-2-enamide, including its potential applications in the treatment of neurological disorders, cancer, and autoimmune diseases. In addition, further research is needed to understand the mechanism of action of N-[1-(3-Chlorophenyl)-5-methylpyrazol-4-yl]prop-2-enamide and its effects on different cell types. Finally, the development of new methods for synthesizing N-[1-(3-Chlorophenyl)-5-methylpyrazol-4-yl]prop-2-enamide and improving its solubility and stability will be important for its continued use in scientific research.
Conclusion
In conclusion, N-[1-(3-Chlorophenyl)-5-methylpyrazol-4-yl]prop-2-enamide, or N-[1-(3-Chlorophenyl)-5-methylpyrazol-4-yl]prop-2-enamide, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. N-[1-(3-Chlorophenyl)-5-methylpyrazol-4-yl]prop-2-enamide has been synthesized through different methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages and limitations in lab experiments, and future directions. Further research is needed to fully understand the potential of N-[1-(3-Chlorophenyl)-5-methylpyrazol-4-yl]prop-2-enamide in various fields and to develop new methods for synthesizing and administering the compound.
合成方法
N-[1-(3-Chlorophenyl)-5-methylpyrazol-4-yl]prop-2-enamide can be synthesized through various methods, including the reaction of 3-chloroacetophenone with methylhydrazine to form 1-(3-chlorophenyl)-3-methyl-1H-pyrazole-5-carbohydrazide. The resulting compound is then reacted with acetic anhydride to form N-[1-(3-Chlorophenyl)-5-methylpyrazol-4-yl]prop-2-enamide. Another method involves the reaction of 3-chloroacetophenone with hydrazine hydrate to form 1-(3-chlorophenyl)-3-methyl-1H-pyrazole-5-carboxylic acid hydrazide, which is then reacted with acetic anhydride to form N-[1-(3-Chlorophenyl)-5-methylpyrazol-4-yl]prop-2-enamide.
科学研究应用
N-[1-(3-Chlorophenyl)-5-methylpyrazol-4-yl]prop-2-enamide has been studied for its potential applications in various fields, including neuroscience, cancer research, and immunology. In neuroscience, N-[1-(3-Chlorophenyl)-5-methylpyrazol-4-yl]prop-2-enamide has been found to be a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is involved in learning and memory. N-[1-(3-Chlorophenyl)-5-methylpyrazol-4-yl]prop-2-enamide has also been studied for its potential in cancer research, as it has been found to inhibit the growth of cancer cells in vitro. In immunology, N-[1-(3-Chlorophenyl)-5-methylpyrazol-4-yl]prop-2-enamide has been found to modulate the immune response and has been studied for its potential in treating autoimmune diseases.
属性
IUPAC Name |
N-[1-(3-chlorophenyl)-5-methylpyrazol-4-yl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN3O/c1-3-13(18)16-12-8-15-17(9(12)2)11-6-4-5-10(14)7-11/h3-8H,1H2,2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQGOBLDVUGKVRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=CC(=CC=C2)Cl)NC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(3-Chlorophenyl)-5-methylpyrazol-4-yl]prop-2-enamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(4-fluorophenyl)-2-({5-[(E)-2-phenylethenyl]-1,3,4-oxadiazol-2-yl}sulfanyl)ethan-1-one](/img/structure/B2682097.png)


![2-[4-(Sec-butyl)phenoxy]acetohydrazide](/img/structure/B2682103.png)


![Methyl 6-chloro-3-[(3-methylmorpholin-4-yl)sulfonyl]pyridine-2-carboxylate](/img/structure/B2682109.png)






![4-(4-fluorophenyl)-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-pyrrole-2-carboxamide](/img/structure/B2682119.png)